1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide
Description
1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C20H24N6O2 and a molecular weight of 380.44 g/mol . This compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and a phenylcarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-[(Z)-N-benzoyl-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-12-14(2)23-19(22-13)25-20(24-18(28)16-6-4-3-5-7-16)26-10-8-15(9-11-26)17(21)27/h3-7,12,15H,8-11H2,1-2H3,(H2,21,27)(H,22,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQOODXXCIBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC(=O)C2=CC=CC=C2)N3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC(=O)C2=CC=CC=C2)\N3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine and pyrimidine intermediates. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide can be compared with similar compounds, such as:
1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide: Lacks the phenylcarbonyl group, resulting in different chemical properties and reactivity.
1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylacetyl)carbamimidoyl]piperidine-4-carboxamide: Contains a phenylacetyl group instead of a phenylcarbonyl group, leading to variations in biological activity and applications.
The uniqueness of 1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylcarbonyl)carbamimidoyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
